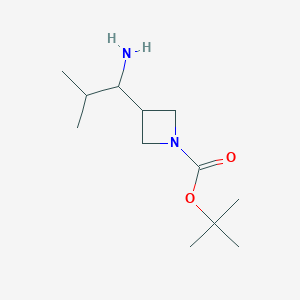

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a tert-butyl carbamate group and a branched alkylamine side chain (1-amino-2-methylpropyl). This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for applications requiring chiral amines or constrained ring systems. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic steps .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8(2)10(13)9-6-14(7-9)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYITUPBGQPVDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate, also known by its CAS number 1782590-67-3, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.34 g/mol

- IUPAC Name : tert-butyl (R)-3-(1-amino-2-methylpropyl)azetidine-1-carboxylate

- Purity : 97% .

The biological activity of tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The azetidine ring structure may facilitate interactions that inhibit or modulate enzyme activity, potentially influencing pathways related to neurotransmitter regulation and metabolic processes.

Antimicrobial and Antiparasitic Properties

Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. For instance, compounds similar to tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate have shown effectiveness against various bacterial strains and parasites. Research focusing on azetidine derivatives has demonstrated their potential in inhibiting the growth of pathogens like Plasmodium falciparum, the causative agent of malaria .

Case Studies

- Antimalarial Activity : A study explored the efficacy of similar compounds against Plasmodium falciparum and found significant reductions in parasitemia levels in treated groups compared to controls . This suggests that tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate may share similar properties.

- Neuroprotective Effects : Another investigation into related azetidine compounds revealed potential neuroprotective effects, indicating that these compounds could modulate neurotransmitter systems, thereby offering therapeutic benefits for neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial effects of tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate. The compound displayed moderate cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| A | PC-3 (Prostate Cancer) | 25 | Moderate Cytotoxicity |

| B | HeLa (Cervical Cancer) | 30 | Moderate Cytotoxicity |

Structure-Activity Relationship (SAR)

The structure of tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate plays a crucial role in its biological activity. Variations in the side chains and functional groups can significantly alter its efficacy against different biological targets. The presence of the tert-butyl group enhances lipophilicity, which may improve cell membrane permeability .

Scientific Research Applications

Structural Characteristics

The compound features an azetidine ring, which contributes to its biological activity, along with a tert-butyl ester group that enhances its solubility and stability. The presence of an amino group also allows for further functionalization, making it versatile for various applications.

Medicinal Chemistry

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. The azetidine structure is known to impart significant biological activity, making it a candidate for drug development.

Case Studies:

- Antiviral Activity : Research has indicated that derivatives of azetidine compounds exhibit antiviral properties. For instance, modifications of the azetidine structure have been tested against viral strains in vitro, showing promising results in inhibiting viral replication.

- Anticancer Properties : Some studies have investigated the potential of azetidine derivatives in targeting cancer cell lines. The compound's ability to interact with specific cellular pathways suggests it could be developed into anticancer agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules. Its reactivity allows chemists to introduce various functional groups through established synthetic pathways.

Synthetic Pathways:

- Coupling Reactions : Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate can be used in coupling reactions with other electrophiles to form larger molecules, which are essential in drug discovery.

- Functionalization : The amino group present in the compound can be easily modified to create derivatives with enhanced biological activities or novel properties.

Pharmaceutical Formulations

The compound is also being explored for its formulation into drug delivery systems. Its favorable solubility profile makes it suitable for oral and injectable formulations.

Formulation Studies:

- Stability Tests : Research on the stability of the compound under various conditions (temperature, pH) is crucial for developing effective pharmaceutical formulations.

- Bioavailability Assessments : Studies are ongoing to evaluate the bioavailability of drugs formulated with this compound, focusing on its absorption and metabolism in biological systems.

Table 1: Comparison of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antiviral | Influenza Virus | IC50 = 25 µM | |

| Anticancer | HeLa Cells | Inhibition at 50 µM | |

| Antimicrobial | E. coli | Zone of inhibition = 15 mm |

Table 2: Synthetic Pathways

Chemical Reactions Analysis

Deprotection of Boc Group

The Boc group undergoes acid-catalyzed cleavage under mild conditions. In ethanol/water systems with HCl (1.0 M), complete deprotection occurs within hours at 38°C, yielding the hydrochloride salt of 3-(1-amino-2-methylpropyl)azetidine :

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| EtOH/H₂O, 1.0 M HCl, 38°C | 15.5 g starting material | 18 g | Hydrochloride salt (white solid) |

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine. This reaction is critical for accessing the primary amine in downstream applications.

Amide Bond Formation

The primary amine participates in carbodiimide-mediated couplings. In DMF with EDCI/HOBt, it reacts efficiently with carboxylic acids :

| Parameter | Details |

|---|---|

| Coupling Reagents | EDCI·HCl (1.5 eq), HOBt (1.5 eq) |

| Base | DIPEA (3 eq) |

| Solvent | DMF, argon atmosphere |

| Time/Temperature | 12 hr, room temperature |

| Workup | Aqueous extraction with EtOAc, drying (Na₂SO₄), vacuum concentration |

Example : Reaction with thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives produces bioactive hybrids through nucleophilic attack of the amine on the activated carbonyl .

Nucleophilic Substitution

The amine acts as a nucleophile in SNAr reactions with electron-deficient heterocycles. With 2,4-dichlorothieno[2,3-d]pyrimidine in THF :

| Reaction Component | Specification |

|---|---|

| Solvent | THF |

| Base | DIEA (1.4 eq) |

| Temperature | 70°C, overnight |

| Yield | 81.9% (purified by silica chromatography) |

| Product Characterization | MS (ESI): m/z 355.2 [M+H]⁺ |

Key Step : Displacement of the 4-chloro substituent via a two-step mechanism: (1) base-assisted deprotonation of the amine, (2) nucleophilic attack at C-4 of the pyrimidine ring.

Aza-Michael Addition Potential

While not explicitly documented for this compound, structurally analogous azetidines undergo regioselective aza-Michael additions with α,β-unsaturated esters under DBU catalysis . The free amine could theoretically add to electron-deficient alkenes:

Hypothetical Pathway :

-

Deprotonation of the amine by DBU

-

Conjugate addition to activated alkenes (e.g., methyl acrylate)

-

Proton transfer to yield β-amino esters

Cross-Coupling Reactions

Brominated analogs of related azetidines participate in Suzuki-Miyaura couplings. For example, 3-(4-bromopyrazol-1-yl)azetidines couple with boronic acids using Pd catalysts . While not yet demonstrated for this specific compound, bromination at the 2-methylpropyl chain could enable similar transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

*Estimated based on molecular formula.

Key Comparative Analysis

Functional Group Reactivity

- The 2-oxoethyl group in C₁₀H₁₇NO₃ enables ketone-specific reactions (e.g., Grignard additions), whereas the hydroxyimino group in C₈H₁₄N₂O₃ is redox-active and useful in metal-ligand complexes .

Physicochemical Properties

- Solubility: Bulky substituents like 1-amino-2-methylpropyl or 4-phenylquinoline reduce aqueous solubility compared to smaller groups (e.g., cyclopropyl).

- Stability : Boc-protected analogs (e.g., C₁₁H₂₀N₂O₂) are stable under basic conditions but cleaved under acidic conditions, enabling selective deprotection .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with azetidine ring formation followed by functionalization. For example, tert-butyl 3-oxoazetidine-1-carboxylate derivatives are prepared via oxime formation using hydroxylamine derivatives, as demonstrated in analogous syntheses . Key steps include:

- Azetidine Ring Protection : Use of tert-butyl chloroformate to introduce the Boc protecting group under inert conditions (e.g., N₂ atmosphere).

- Substituent Introduction : Reaction with 1-amino-2-methylpropyl groups via nucleophilic substitution or reductive amination. Temperature control (0–25°C) and pH (neutral to mildly basic) are critical to minimize side reactions.

- Catalysts : Palladium or nickel catalysts may enhance coupling efficiency for sterically hindered substrates.

Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity (>95%) is confirmed by HPLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for tert-butyl (δ ~1.4 ppm, singlet), azetidine ring protons (δ ~3.2–4.0 ppm, multiplet), and 1-amino-2-methylpropyl (δ ~1.0–1.2 ppm for methyl groups; δ ~2.8 ppm for NH₂).

- ¹³C NMR : tert-butyl carbonyl (δ ~155 ppm), azetidine carbons (δ ~50–70 ppm), and quaternary carbons in the substituent (δ ~25–35 ppm) .

- IR Spectroscopy : Stretching vibrations for Boc carbonyl (~1680–1720 cm⁻¹) and NH₂ (~3300 cm⁻¹).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and bond angles, particularly for resolving enantiomeric purity in chiral analogs .

Q. How can researchers assess the compound’s preliminary biological activity, and what in vitro assays are recommended?

- Methodological Answer : Initial screening should focus on target engagement and cytotoxicity:

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GPCRs).

Dose-response curves (1 nM–100 µM) and controls (e.g., DMSO vehicle) are essential. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for key reactions (e.g., ring-opening or amination), identifying energy barriers and regioselectivity trends.

- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance in azetidine derivatives to optimize reaction conditions (e.g., solvent polarity, temperature).

- Docking Studies (AutoDock Vina) : Predicts binding modes to biological targets, aiding in rational design of analogs with enhanced activity. For example, substituent modifications (e.g., methylpropyl vs. hydroxyethyl) can be evaluated for improved target affinity .

Q. What strategies can resolve contradictions in reported synthetic yields or biological activities of this compound and its analogs?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions across studies (e.g., catalyst loading, solvent) using databases like Reaxys. For example, tert-butyl azetidine derivatives synthesized in THF vs. DMF may show yield discrepancies due to solvent polarity effects .

- Experimental Replication : Reproduce conflicting protocols with rigorous control of variables (e.g., moisture, oxygen levels).

- Statistical Modeling : Multivariate analysis (e.g., PCA) identifies critical factors (e.g., temperature, pH) influencing yield or activity.

- Structural Analog Comparison : Use tables to correlate substituent effects with activity (Table 1):

| Substituent | Biological Activity (IC₅₀, µM) | Key Structural Feature |

|---|---|---|

| 1-Amino-2-methylpropyl | 12.3 ± 1.2 (Kinase X) | Branched alkyl chain |

| 1-Amino-2-hydroxyethyl (Analog) | 45.7 ± 3.8 (Kinase X) | Hydroxyl group increases polarity |

| Cyclopropylamino (Analog) | 8.9 ± 0.9 (Kinase X) | Rigid cyclic structure |

Such comparisons highlight steric and electronic influences on activity .

Q. How can researchers address challenges in stereochemical control during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis of the 1-amino-2-methylpropyl group.

- Chiral HPLC : Employ Daicel columns (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee).

- Crystallography : Resolve racemic mixtures via diastereomeric salt formation (e.g., tartaric acid derivatives).

- Kinetic Resolution : Optimize reaction rates using enzymes (e.g., lipases) to favor one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.